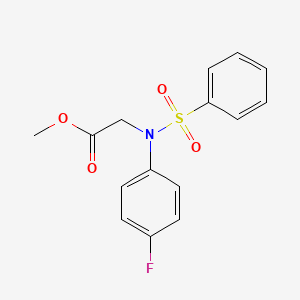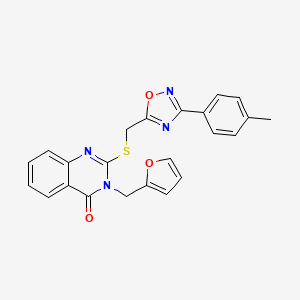![molecular formula C15H15N5O2 B2602793 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide CAS No. 2034413-91-5](/img/structure/B2602793.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide” is a compound that belongs to a class of heterocycles known as pyrazines and pyridazines fused to 1,2,3-triazoles . These compounds are obtained through a variety of synthetic routes .
Synthesis Analysis
The synthesis of these types of compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . In one approach, the hydrazine group of a compound was substituted via a nucleophilic reaction using hydrazine hydrate in the presence of 2,3-dichloropyrazine .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 1,2,4-triazolo[4,3-a]pyrazine core. The exact structure can vary depending on the specific substituents attached to this core .
Chemical Reactions Analysis
These compounds can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids
A study focused on the synthesis of 1,2,4-triazole linked to pyrazole derivatives, demonstrating significant antimicrobial and anticancer activities. The synthesized compounds showed excellent antibacterial activity against various strains, and some exhibited potent cytotoxicity against cancer cell lines, revealing the potential of these compounds in developing new antimicrobial and anticancer therapies (Mallisetty et al., 2022).
Anticonvulsant Activity
8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines Synthesis and Anticonvulsant Activity
This research synthesized and tested several 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines for anticonvulsant activity. Some compounds in this series exhibited potent activity, highlighting the 1,2,4-triazolo[4,3-a]pyrazine scaffold's importance in developing new anticonvulsant agents (Kelley et al., 1995).
Enzyme Inhibition and Molecular Interactions
Design and Synthesis of Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Research into triazolo[4,3-b]pyridazin-8-amine derivatives uncovered a series of compounds with selective inhibition of tankyrases (TNKSs), important for their roles in Wnt signaling and cancer. These inhibitors demonstrated not only potency but also provided insights into the molecular basis of their action, offering a foundation for developing new therapeutic agents targeting TNKSs (Liscio et al., 2014).
Mecanismo De Acción
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have been reported to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in antibacterial activities .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to downstream effects such as antibacterial activities .
Result of Action
Similar compounds have been reported to exhibit antibacterial activities .
Direcciones Futuras
Infectious diseases pose a major challenge to human health, and there is an urgent need to develop new antimicrobial agents with excellent antibacterial activity . Compounds like “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide” could potentially be further explored for their antimicrobial properties. Future research could also investigate the potential of these compounds in other areas of medicinal chemistry.
Propiedades
IUPAC Name |
2,5-dimethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-3-4-10(2)11(7-9)14(21)17-8-12-18-19-13-15(22)16-5-6-20(12)13/h3-7H,8H2,1-2H3,(H,16,22)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDNPMUVWLEWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2602711.png)
![(2S,3As,6aS)-2-(methylsulfanylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride](/img/structure/B2602712.png)
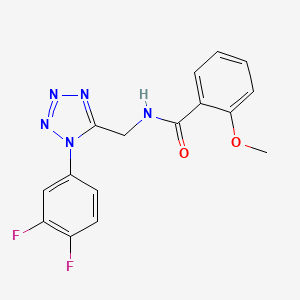

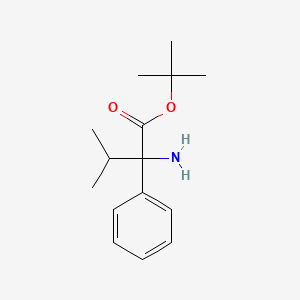

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2602718.png)
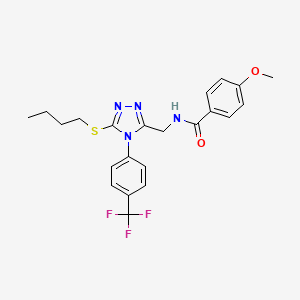
![1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2602720.png)


![2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2602730.png)
